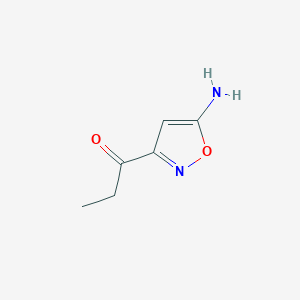
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as MMBO, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in drug development. MMBO is a pyrrolidine-based compound that exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound also activates the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain sensitivity in animal models. This compound also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in lab experiments is its promising pharmacological properties. This compound exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves the condensation of 4-methoxybenzylamine with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the resulting amine with 1-bromo-3-chloropropane followed by cyclization with triethylamine.
Scientific Research Applications
N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in drug development. It exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-18(21-14)25-17-10-11-22(13-17)19(23)20-12-15-6-8-16(24-2)9-7-15/h3-9,17H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDIXVGTVXCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)


![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)



![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

